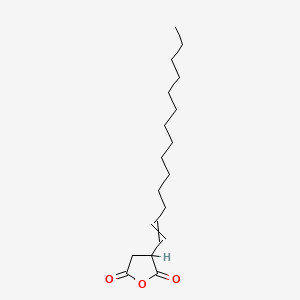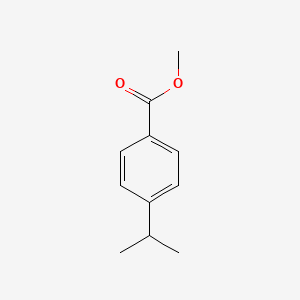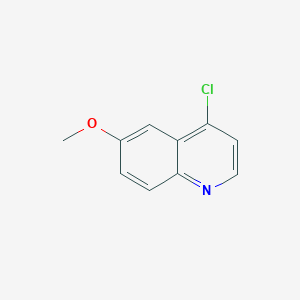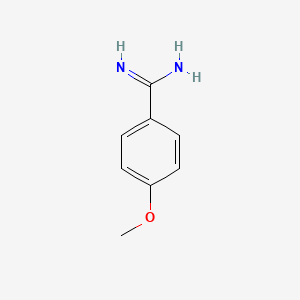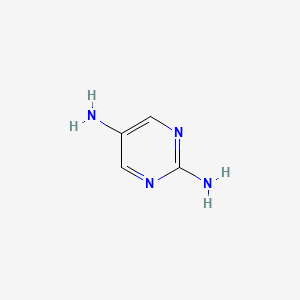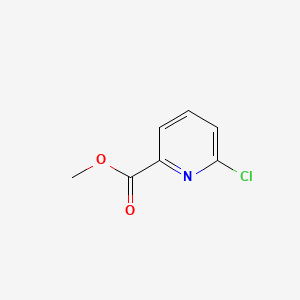
6-氯吡啶甲酸甲酯
概述
描述
Methyl 6-chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 171.58 .
Synthesis Analysis
Methyl 6-chloropicolinate can be synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties . Another synthesis method involves the coupling of Methyl 6-chloropyridine-2-carboxylate with 2-(trimethylstannyl)pyridine to afford methyl 2,2′-bipyridine-6-carboxylate .Molecular Structure Analysis
The molecular structure of Methyl 6-chloropicolinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 171.008713 Da .Physical and Chemical Properties Analysis
Methyl 6-chloropicolinate is a crystal with a melting point of 95°C . It has a molecular weight of 171.58 . The compound is slightly soluble in water .科学研究应用
联吡啶衍生物的合成
6-氯吡啶甲酸甲酯: 是合成联吡啶衍生物的前体。这些衍生物在配位化学领域至关重要,它们作为过渡金属配合物的配体。 这类配合物在催化到新材料开发等各个领域都有应用 .
农业化学
在农业化学中,6-氯吡啶甲酸甲酯 用于合成可以作为选择性除草剂的化合物。 这些除草剂针对杂草中的特定酶,抑制其生长而不影响作物 .
药物研究
这种化合物在药物研究中也很重要。 它参与各种基于吡啶的潜在药物候选物的合成,这些候选物表现出潜在的治疗效果,例如抗炎和镇痛特性 .
有机发光二极管(OLED)
6-氯吡啶甲酸甲酯: 用于开发 OLED。它是合成有机化合物的关键成分,这些化合物在施加电流时会发出光。 OLED 因其优异的色彩质量和能源效率而被用于智能手机、电视和其他设备的显示器 .
材料科学
在材料科学中,研究人员利用6-氯吡啶甲酸甲酯来创建先进的聚合物和塑料。 这些材料具有增强的特性,例如更高的热稳定性和改进的机械强度 .
分析化学
该化合物在分析化学中用作校准高效液相色谱 (HPLC) 和液相色谱-质谱联用 (LC-MS) 等仪器的标准品。 这确保了对化学物质的准确可靠的测量 .
化学教育
6-氯吡啶甲酸甲酯: 用于教育环境中向学生展示各种化学反应和合成技术。 它有助于说明有机化学和合成的实际方面 .
环境科学
最后,在环境科学中,这种化合物用于研究吡啶衍生物在环境中的降解。 了解其分解有助于评估相关化学物质的环境影响 .
安全和危害
Methyl 6-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
作用机制
Mode of Action
It is known that the compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Biochemical Pathways
It is known that the compound can be used in the synthesis of certain biochemical compounds, suggesting that it may play a role in related biochemical pathways .
生化分析
Biochemical Properties
Methyl 6-chloropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it is involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic targets.
Cellular Effects
Methyl 6-chloropicolinate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on TRPV1 receptors suggests it may play a role in pain perception and inflammation . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on cellular differentiation and proliferation, as RXR is crucial in regulating gene expression related to these processes .
Molecular Mechanism
At the molecular level, Methyl 6-chloropicolinate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its role in synthesizing TRPV1 antagonists involves binding to the TRPV1 receptor, thereby inhibiting its activity and reducing pain signals . Similarly, its involvement in RXR ligand synthesis suggests it may influence gene expression by modulating RXR activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloropicolinate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of Methyl 6-chloropicolinate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
Methyl 6-chloropicolinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it may be metabolized through pathways involving the folate cycle, methionine cycle, and transsulfuration pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 6-chloropicolinate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness, making it essential to understand its transport dynamics.
Subcellular Localization
The subcellular localization of Methyl 6-chloropicolinate plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-55-1 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
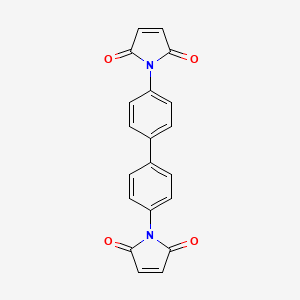
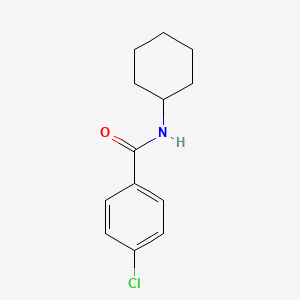




![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)


